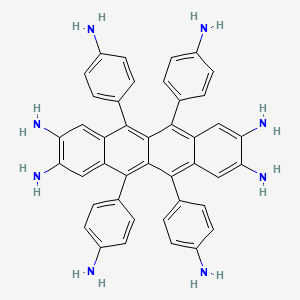![molecular formula C22H18N4O2S B14193349 n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea CAS No. 832694-60-7](/img/structure/B14193349.png)
n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Coupling with acetylphenyl isocyanate: The final step could involve the reaction of the aminothienopyridine derivative with 3-acetylphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action for n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
類似化合物との比較
Similar Compounds
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea lies in its specific structural features, such as the thienopyridine core and the acetylphenyl group. These features might confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
832694-60-7 |
|---|---|
分子式 |
C22H18N4O2S |
分子量 |
402.5 g/mol |
IUPAC名 |
1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H18N4O2S/c1-13(27)15-3-2-4-17(11-15)26-22(28)25-16-7-5-14(6-8-16)18-12-29-19-9-10-24-21(23)20(18)19/h2-12H,1H3,(H2,23,24)(H2,25,26,28) |
InChIキー |
AJDXRYWTZPNLGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)






![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
